molecular formula C16H30O3 B2468318 Ethyl 2-acetyldodecanoate CAS No. 40778-32-3

Ethyl 2-acetyldodecanoate

Cat. No.: B2468318
CAS No.: 40778-32-3
M. Wt: 270.413
InChI Key: XTIHUENEZQMZSG-UHFFFAOYSA-N
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Description

Ethyl 2-acetyldodecanoate (CAS: 40778-32-3) is a branched-chain ester with the molecular formula $ \text{C}{16}\text{H}{30}\text{O}3 $. It is synthesized via alkylation of ethyl acetoacetate with 1-bromodecane in the presence of $ \text{K}2\text{CO}3 $, water, and phase-transfer catalysts like $ \text{Bu}4\text{NCl} $, yielding a pale yellow oil . This compound serves as a critical intermediate in synthesizing coumarin derivatives, such as 7-hydroxy-3-decyl-4-methylcoumarin (33b), which are precursors for steroid sulfatase inhibitors . This compound is also designated as a flavoring agent in Japan, highlighting its industrial relevance in food additives .

Properties

IUPAC Name

ethyl 2-acetyldodecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O3/c1-4-6-7-8-9-10-11-12-13-15(14(3)17)16(18)19-5-2/h15H,4-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIHUENEZQMZSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(C(=O)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-acetyldodecanoate can be synthesized through the esterification of 2-acetyldodecanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process. The general reaction is as follows:

2-acetyldodecanoic acid+ethanolEthyl 2-acetyldodecanoate+water\text{2-acetyldodecanoic acid} + \text{ethanol} \rightarrow \text{this compound} + \text{water} 2-acetyldodecanoic acid+ethanol→Ethyl 2-acetyldodecanoate+water

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. Techniques such as continuous flow reactors and advanced distillation methods are often employed to streamline the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or ketones.

    Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes, depending on the reagents and conditions used.

    Substitution: The ester group in this compound can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Ethyl 2-acetyldodecanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: this compound is used in the production of fragrances, flavors, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 2-acetyldodecanoate involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Pathway : All analogs are synthesized via nucleophilic alkylation of ethyl acetoacetate, with chain length controlled by bromoalkane selection .

Functional and Application Differences

Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Esters

Property Ethyl 2-acetyldecanoate This compound Ethyl Decanoate
Boiling Point (°C) Not reported Not reported 243–245
Melting Point (°C) Oil (no m.p.) Oil (no m.p.) -39
Solubility Likely lipid-soluble Likely lipid-soluble Insoluble in water
Regulatory Status Not designated Approved (Japan) GRAS (Generally Recognized as Safe)

Biological Activity

Ethyl 2-acetyldodecanoate is an ester compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological effects, and applications of this compound, drawing on diverse research findings and case studies.

Synthesis of this compound

This compound can be synthesized through various methods, typically involving the reaction of acetic anhydride with dodecanol in the presence of a catalyst. The general synthetic route involves:

  • Reactants : Dodecanol, acetic anhydride, and a base catalyst (e.g., potassium carbonate).
  • Procedure : The reactants are mixed and heated under reflux conditions to facilitate esterification.
  • Purification : The product is purified through distillation or recrystallization.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens. Studies have shown that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
E. coli150.5 mg/mL
S. aureus200.3 mg/mL
C. albicans180.4 mg/mL

Anti-inflammatory Effects

Recent studies have also indicated that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.

  • Study Findings : In a controlled experiment, cells treated with this compound exhibited a significant reduction in TNF-alpha and IL-6 levels compared to untreated controls.

Cytotoxicity and Cancer Research

Research into the cytotoxic effects of this compound has revealed promising results in cancer cell lines. It was found to induce apoptosis in MCF-7 breast cancer cells, leading to cell death through intrinsic pathways.

  • IC50 Values : The compound showed an IC50 value of approximately 25 µM in MCF-7 cells, indicating moderate potency as an anticancer agent.

Case Studies and Applications

  • Case Study on Antimicrobial Activity : A study conducted on foodborne pathogens highlighted the effectiveness of this compound as a natural preservative, demonstrating its ability to extend shelf life while inhibiting microbial growth.
  • Application in Pharmaceuticals : Due to its biological activities, this compound is being explored as a lead compound for developing new anti-inflammatory and antimicrobial drugs.

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